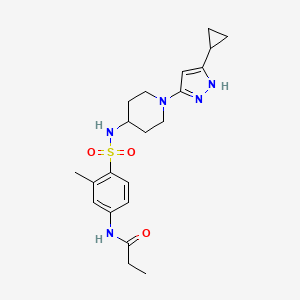

![molecular formula C7H12O2 B2508325 1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇 CAS No. 2243509-28-4](/img/structure/B2508325.png)

1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

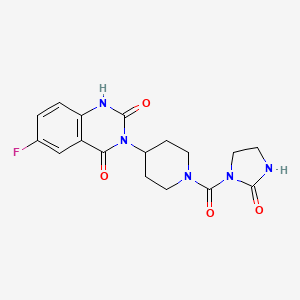

The compound 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol is a bicyclic structure that is part of a class of compounds with potential relevance in the synthesis of biologically active molecules. The oxabicyclo[2.1.1]hexane core is a structural motif that has been explored in various synthetic contexts due to its presence in natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related oxabicyclo[2.1.1]hexane derivatives has been reported through various methods. For instance, enzymatic resolution has been used to produce optically pure bicyclic alcohols and esters, which are important intermediates for further chemical transformations . Additionally, base-promoted ring contraction has been employed to synthesize substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters from homochiral 2-oxo-1-norbornyl inflates, demonstrating the versatility of this scaffold in organic synthesis .

Molecular Structure Analysis

The molecular structure of oxabicyclo[2.1.1]hexane derivatives has been characterized using techniques such as 1H-NMR spectroscopy. For example, the endo configuration of the ethoxycarbonyl group in certain derivatives has been confirmed through comparison of NMR spectra . The absolute configurations of related compounds, such as 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, have been determined, which is crucial for understanding the stereochemical outcomes of synthetic processes .

Chemical Reactions Analysis

Oxabicyclo[2.1.1]hexane derivatives undergo various chemical reactions that are significant for synthetic applications. Photocycloaddition, thermolysis, and solvolysis are some of the reactions that have been explored. For instance, photocycloaddition has been used to access ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate, while thermolysis of this compound leads to ethyl 2-ethenyl-4-oxobutyrate. Solvolysis and nitrous acid deamination reactions have been studied for their ability to induce competitive displacement and fragmentation, which are useful for the construction of complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol and related compounds are influenced by their bicyclic structures. The presence of the oxabicyclo[2.1.1]hexane core imparts certain steric and electronic characteristics that affect reactivity and solubility. While specific physical properties such as melting points and boiling points are not detailed in the provided papers, the synthesis and reactions of these compounds suggest that they are amenable to standard organic solvents and conditions used in laboratory synthesis .

科学研究应用

合成及化学性质

合成技术和衍生物: 与1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇密切相关的2-氧杂双环[2.1.1]己烷已通过环化和进一步衍生化技术合成。这些过程涉及复杂的化学反应,导致形成各种双环化合物和衍生物 (Kirmse & Mrotzeck, 1988).

化学反应和机理: 研究已经深入到与1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇在结构上相似的化合物的复杂化学反应中,例如它们的溶剂解机理和由此产生的产物形成 (David, 1979).

有机化学中的应用

对映选择性合成: 人们对1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇等双环化合物的对映选择性合成非常感兴趣,因为它们在有机合成中具有潜在应用 (Martínez et al., 1993).

萜类化合物的构建模块: 与1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇类似的某些双环化合物已被确认为萜类化合物合成的多功能手性构建模块,表明它们在复杂有机合成中的重要性 (Yu, 2005).

高级化学转化

金(I)催化的加成: 已经探索了高级化学转化(例如涉及与1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇在结构上相关的化合物的金(I)催化的三组分加成)的潜力,证明了这些双环化合物在有机化学中的多功能性 (Tian & Shi, 2007).

自由基开环和亲电环化: 研究表明,与1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇相关的化合物具有进行自由基开环和亲电环化反应的可行性,揭示了它们在合成多种有机结构中的潜力 (Miao & Huang, 2009).

生物和药物化学应用

合成中的酶促拆分: 已经探索了与1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇密切相关的双环醇和酯的酶促拆分,表明它们在生物活性化合物合成中的重要性 (Saf et al., 1988).

构象锁定的核苷: 已使用类似于1-(2-氧杂双环[2.1.1]己烷-1-基)乙醇的支架合成了新型构象锁定的核苷,证明了其在创建独特的核苷类似物中的潜力 (Aubin et al., 2006).

安全和危害

The safety information for “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

未来方向

The use of 2-oxabicyclo[2.1.1]hexanes, including “1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol”, as saturated bioisosteres of the ortho-substituted phenyl ring in bioactive compounds presents an opportunity for chemists in medicinal chemistry and agrochemistry . The replacement of the phenyl ring in marketed agrochemicals with 2-oxabicyclo[2.1.1]hexanes has shown to improve their water solubility, reduce lipophilicity, and most importantly, retain bioactivity .

属性

IUPAC Name |

1-(2-oxabicyclo[2.1.1]hexan-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(8)7-2-6(3-7)4-9-7/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHKVWPWHZJDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC(C1)CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2508259.png)

![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)

![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)